N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of cyclopentapyridine and benzazepine, making it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclopentapyridine Formation: This step involves the cyclization of a suitable precursor to form the cyclopentapyridine ring.
Benzazepine Synthesis: The benzazepine ring is synthesized through a series of reactions, including amination and cyclization.
Coupling Reaction: The final step involves coupling the cyclopentapyridine and benzazepine moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and as a subject of study for reaction mechanisms.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Potential therapeutic applications, particularly in targeting specific receptors or pathways.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide: Lacks the methoxy group, potentially altering its properties.
7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide: Lacks the cyclopentapyridine moiety, affecting its overall structure and function.
Uniqueness
The unique combination of cyclopentapyridine and benzazepine moieties, along with the methoxy group, gives N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide distinct properties that could be advantageous in specific applications, such as increased binding affinity or selectivity for certain targets.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-25-17-7-5-14-9-11-23(12-10-16(14)13-17)20(24)22-19-8-6-15-3-2-4-18(15)21-19/h5-8,13H,2-4,9-12H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNUDCGIPGVEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN(CC2)C(=O)NC3=NC4=C(CCC4)C=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.